

Ricolinostat: A Technical Guide to its Synthesis and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Ricolinostat (also known as ACY-1215) is a pioneering, orally bioavailable, and selective inhibitor of histone deacetylase 6 (HDAC6).[1] Its targeted mechanism of action, primarily impacting cytoplasmic protein degradation pathways, has positioned it as a promising therapeutic agent in oncology, particularly for hematological malignancies like multiple myeloma.[2][3] This technical guide provides an in-depth overview of the synthesis of **Ricolinostat**, its key chemical properties, and the fundamental signaling pathways it modulates. Detailed experimental protocols, quantitative data tables, and visual diagrams are presented to support researchers and drug development professionals in their understanding and utilization of this compound.

Chemical Properties of Ricolinostat

Ricolinostat is a hydroxamic acid derivative characterized by a diphenylamino-pyrimidine core structure.[4] Its chemical and physical properties are summarized in the tables below.

Table 1: General Chemical Properties of Ricolinostat



Property	Value	Reference(s)	
IUPAC Name	N-[7-(hydroxyamino)-7- oxoheptyl]-2-(N- phenylanilino)pyrimidine-5- carboxamide	[4]	
Synonyms	ACY-1215, Rocilinostat	[4][5]	
CAS Number	1316214-52-4	[4][5]	
Molecular Formula	C24H27N5O3	[4][5]	
Molecular Weight	433.50 g/mol	[4][5]	
SMILES	C1=CC=C(C=C1)N(C2=CC=C C=C2)C3=NC=C(C=N3)C(=O) NCCCCCCC(=O)NO	[6]	

Table 2: Solubility of Ricolinostat

Solvent	Solubility	Reference(s)
DMSO	≥ 50 mg/mL (115.34 mM)	[5]
Water	Insoluble	[7]
Ethanol	Insoluble or slightly soluble	[7][8]
10% DMSO >> 90% (20% SBE-β-CD in saline)	≥ 2.5 mg/mL (5.77 mM)	[5]
10% DMSO >> 90% corn oil	≥ 2.5 mg/mL (5.77 mM)	[5]
10% DMSO, 40% PEG300, 5% Tween-80, 45% saline	≥ 2.5 mg/mL (5.77 mM)	[5]

Table 3: Storage and Stability of Ricolinostat



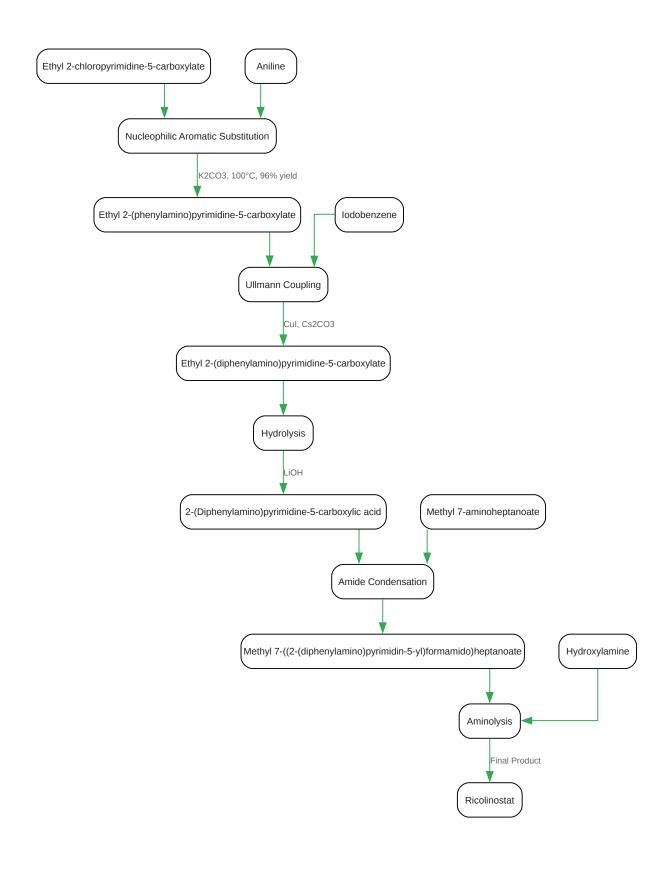
Form	Storage Condition	Duration	Reference(s)
Solid Powder	-20°C	3 years	[8]
In Solvent	-80°C	1 year	[5]
In Solvent	-20°C	6 months (under nitrogen)	[5]

Synthesis of Ricolinostat

An improved and scalable synthesis of **Ricolinostat** has been developed, focusing on cost-effectiveness and environmental friendliness by avoiding harsh reaction conditions and the use of toxic reagents.[2] The synthesis commences with ethyl 2-chloropyrimidine-5-carboxylate and proceeds through a five-step reaction sequence.[2]

Logical Diagram of the Improved Ricolinostat Synthesis Pathway





Click to download full resolution via product page

Caption: Improved synthesis route for Ricolinostat.



Experimental Protocols

Step 1: Nucleophilic Aromatic Substitution to form Ethyl 2-(phenylamino)pyrimidine-5-carboxylate[2]

- To a solution of ethyl 2-chloropyrimidine-5-carboxylate (1.0 equiv) in a suitable solvent, add aniline (1.2 equiv) and potassium carbonate (K₂CO₃, 2.0 equiv).
- Heat the reaction mixture to 100°C and stir until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).
- Upon completion, cool the reaction mixture and perform a suitable work-up, which may include extraction and washing.
- The crude product is purified by recrystallization from an ethanol/water mixture to yield ethyl 2-(phenylamino)pyrimidine-5-carboxylate with a purity of >99% and a yield of approximately 96%.

Step 2: Ullmann Coupling to form Ethyl 2-(diphenylamino)pyrimidine-5-carboxylate[2]

- Combine ethyl 2-(phenylamino)pyrimidine-5-carboxylate (1.0 equiv), iodobenzene, copper(I) iodide (CuI, 0.5 equiv), and cesium carbonate (Cs₂CO₃, 2.0 equiv) in a suitable solvent.
- Heat the reaction mixture under an inert atmosphere and stir until the starting material is consumed.
- After cooling, the reaction mixture is worked up to remove the catalyst and other inorganic materials.
- The resulting crude ethyl 2-(diphenylamino)pyrimidine-5-carboxylate is used in the next step without further purification.

Step 3: Hydrolysis to form 2-(Diphenylamino)pyrimidine-5-carboxylic acid[6]

• Treat the crude ethyl 2-(diphenylamino)pyrimidine-5-carboxylate from the previous step with a solution of lithium hydroxide (LiOH) in a mixture of water and a suitable organic solvent (e.g., THF or methanol).



- Stir the mixture at room temperature or with gentle heating until the ester hydrolysis is complete.
- Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.
- Collect the solid by filtration, wash with water, and dry to obtain 2-(diphenylamino)pyrimidine-5-carboxylic acid.

Step 4: Amide Condensation to form Methyl 7-((2-(diphenylamino)pyrimidin-5-yl)formamido)heptanoate[6]

- To a solution of 2-(diphenylamino)pyrimidine-5-carboxylic acid (1.0 equiv) in a suitable aprotic solvent (e.g., DMF or DCM), add a coupling agent (e.g., HATU or EDC/HOBt).
- Add methyl 7-aminoheptanoate (or its hydrochloride salt along with a base like triethylamine or DIPEA) to the reaction mixture.
- Stir the reaction at room temperature until the formation of the amide is complete.
- Perform an aqueous work-up to remove the coupling reagents and other water-soluble byproducts.
- The crude product can be purified by recrystallization or used directly in the final step.

Step 5: Aminolysis to form **Ricolinostat**[2]

- Dissolve the methyl 7-((2-(diphenylamino)pyrimidin-5-yl)formamido)heptanoate from the previous step in a suitable solvent such as methanol.
- Add a solution of hydroxylamine (often prepared in situ from hydroxylamine hydrochloride and a base like sodium methoxide) to the reaction mixture.
- Stir the reaction at room temperature until the aminolysis is complete.
- The final product, **Ricolinostat**, is purified by recrystallization from a DMF/water mixture to yield the product with a purity of >99.7%.[2] The overall yield for the improved process is reported to be 65.8%.[2]



Mechanism of Action and Signaling Pathways

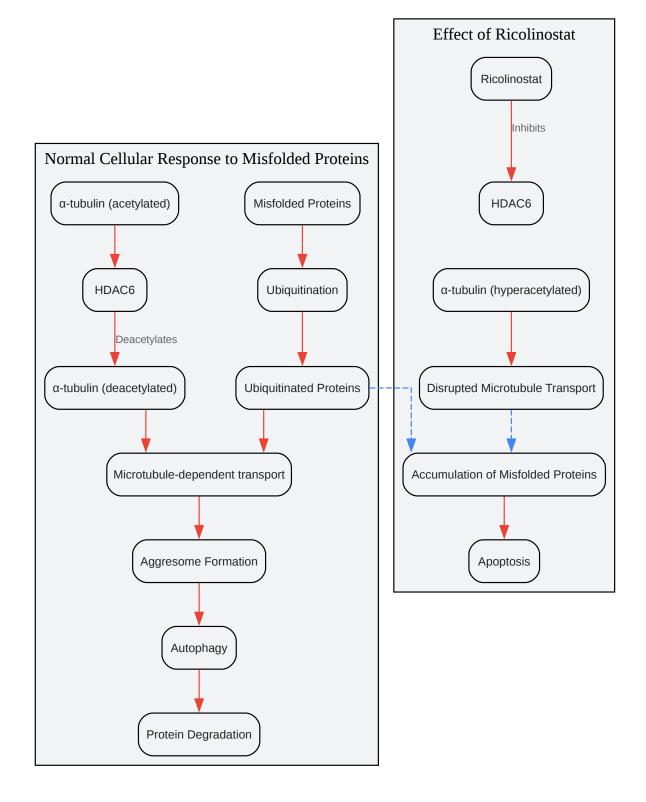
Ricolinostat exerts its therapeutic effects through the selective inhibition of HDAC6, a class IIb histone deacetylase that is predominantly located in the cytoplasm.[1][9] This selectivity allows for a more targeted therapeutic approach with potentially fewer side effects compared to pan-HDAC inhibitors.[1]

HDAC6 Inhibition and Disruption of the Aggresome Pathway

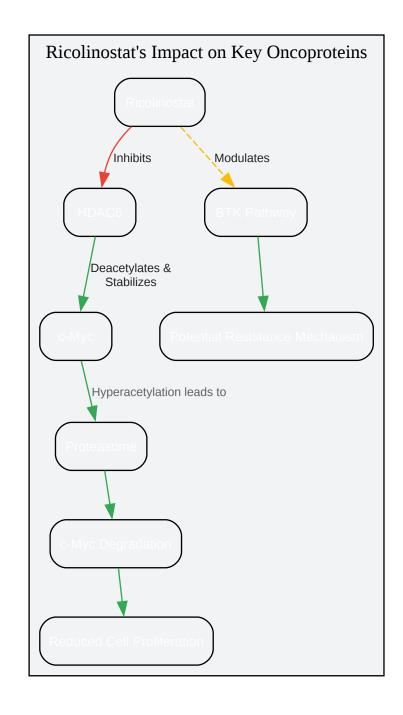
HDAC6 plays a crucial role in the cellular stress response, particularly in the degradation of misfolded or aggregated proteins via the aggresome pathway.[3] When the primary protein degradation machinery, the ubiquitin-proteasome system (UPS), is overwhelmed or inhibited (as is the case with proteasome inhibitor therapy in multiple myeloma), cells rely on the HDAC6-mediated aggresome pathway for survival.[3]

HDAC6 facilitates the transport of ubiquitinated misfolded proteins along microtubules to the aggresome, a perinuclear inclusion body where these proteins are sequestered and eventually cleared by autophagy.[3] **Ricolinostat**, by inhibiting the deacetylase activity of HDAC6, leads to the hyperacetylation of α-tubulin, a key component of microtubules.[3] This hyperacetylation disrupts microtubule-dependent trafficking, thereby impairing the formation of the aggresome and leading to the accumulation of toxic, misfolded proteins within the cell.[1] This accumulation of proteotoxic stress ultimately triggers apoptosis.[1]









Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. HDAC6 controls major cell response pathways to cytotoxic accumulation of protein aggregates PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ricolinostat | C24H27N5O3 | CID 53340666 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ricolinostat | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of Acquired Drug Resistance to the HDAC6 Selective Inhibitor Ricolinostat Reveals Rational Drug: Drug Combination with Ibrutinib PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Ricolinostat: A Technical Guide to its Synthesis and Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612168#ricolinostat-synthesis-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com